molecular formula C15H16N2O3 B6012577 N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide

Cat. No.: B6012577
M. Wt: 272.30 g/mol
InChI Key: STEPOPWUHINWAD-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with 3,4-dihydro-2H-chromene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a temperature of around 0°C to 5°C to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of bacterial enzymes, thereby exhibiting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • 4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • N-(5-methyl-1,2-oxazol-3-yl)carbonyl-L-alanyl-L-valine

Uniqueness

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide stands out due to its unique combination of the oxazole and chromene moieties. This structural feature imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-10-8-12(17-20-10)9-16-15(18)14-7-6-11-4-2-3-5-13(11)19-14/h2-5,8,14H,6-7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEPOPWUHINWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CNC(=O)C2CCC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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